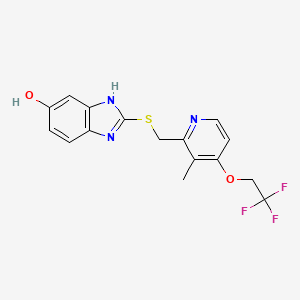
Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) involves the conversion of 4-acetoxy-3,5-diiodobenzoic acid to the desired compound through a series of reactions.", "Starting Materials": [ "4-acetoxy-3,5-diiodobenzoic acid", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Acetamide", "Sodium acetate", "Sodium nitrite", "Hydrogen peroxide", "Sulfuric acid", "Sodium carbonate", "Methanol", "Ethyl acetate" ], "Reaction": [ "4-acetoxy-3,5-diiodobenzoic acid is reacted with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then treated with hydrochloric acid to form the corresponding acid.", "The acid is then reacted with acetic anhydride and acetamide to form the corresponding amide.", "The amide is then treated with sodium acetate and sodium nitrite to form the corresponding diazonium salt.", "The diazonium salt is then reacted with hydrogen peroxide and sulfuric acid to form the corresponding hydroxy compound.", "The hydroxy compound is then reacted with sodium carbonate and methanol to form the corresponding methyl ester.", "The methyl ester is then treated with ethyl acetate to form the desired Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid)." ] } | |
Numéro CAS |
153324-21-1 |
Formule moléculaire |
C13H13I2NO5 |
Poids moléculaire |
517.06 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



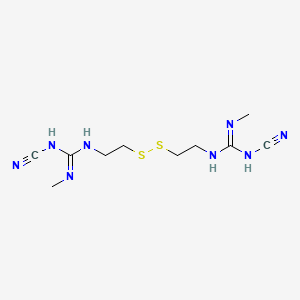


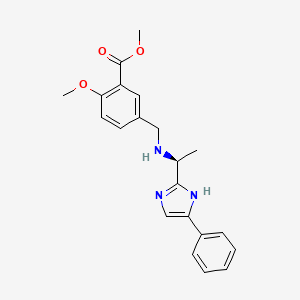
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
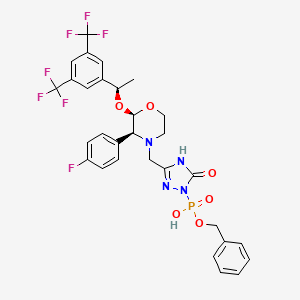
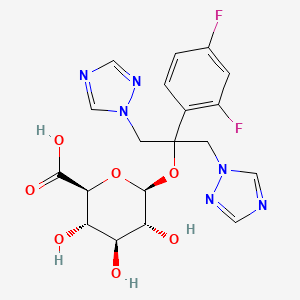

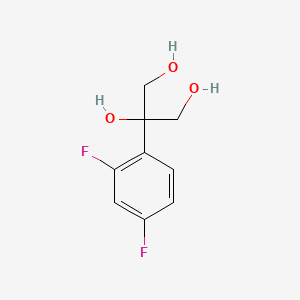
![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)
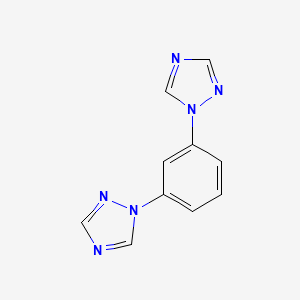
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
